molecular formula C7H3Cl2FO B1530084 2,3-Dichloro-5-fluorobenzaldehyde CAS No. 1803820-37-2

2,3-Dichloro-5-fluorobenzaldehyde

Cat. No. B1530084
CAS RN: 1803820-37-2
M. Wt: 193 g/mol
InChI Key: KKBUXFKZAJQORK-UHFFFAOYSA-N
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Description

2,3-Dichloro-5-fluorobenzaldehyde is a chemical compound with the molecular formula C7H3Cl2FO . It has a molecular weight of 193 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H3Cl2FO/c8-6-2-5(10)1-4(3-11)7(6)9/h1-3H . The InChI key is KKBUXFKZAJQORK-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Organic Synthesis Applications

  • Base-Catalyzed Cyclocondensation : 2,3-Dichloro-5-fluorobenzaldehyde has been utilized in base-catalyzed cyclocondensation reactions, producing cis- and trans-5,6-dihydro-2-thiouracil derivatives. These compounds exhibit resistance to atmospheric oxidation even at high temperatures, highlighting their stability and potential application in further chemical synthesis (Al-Omar et al., 2010).

Fluorescent Sensors Development

  • Hydrogen-Bonding-Induced Fluorescence : Research has led to the development of water-soluble solvatochromic fluorophores based on benzaldehyde derivatives. These fluorophores exhibit fluorescence upon intermolecular hydrogen-bonding, with their emission wavelengths changing depending on their hydrogen-bonding environment. This unique property makes them excellent tools for studying biological events, offering a new avenue for applications in chemical biology and medicinal chemistry (Okada et al., 2016).

Anticancer and Antioxidant Activity

  • Anticancer Activity : The synthesis of fluorinated analogues of combretastatin A-4 utilizing fluorinated benzaldehydes, including this compound derivatives, has been reported. These compounds retain the potent cell growth inhibitory properties of combretastatin A-4, underscoring their potential application in anticancer research (Lawrence et al., 2003).
  • Antioxidant Activity : The preparation of 2-(4-fluorophenyl)thiazolidin-4-one derivatives from fluorobenzaldehydes demonstrated promising antioxidant activity. This suggests potential applications in developing new antioxidants for pharmaceutical or food industry use (El Nezhawy et al., 2009).

Safety and Hazards

2,3-Dichloro-5-fluorobenzaldehyde is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

It is known that fluorobenzaldehydes, a group to which 2,3-dichloro-5-fluorobenzaldehyde belongs, can be used to make a variety of schiff base compounds through a condensation reaction . These Schiff base compounds have been found to exhibit antimicrobial properties , suggesting that the targets could be microbial cells or specific enzymes within these cells.

Mode of Action

It is known that fluorobenzaldehydes can undergo oxidation reactions . This suggests that this compound may interact with its targets through redox reactions, leading to changes in the target’s structure or function.

Biochemical Pathways

Given its potential to form schiff base compounds , it may affect pathways involving these compounds. Schiff bases are known to play crucial roles in many biological processes, including enzymatic catalysis and signal transduction.

Pharmacokinetics

The physical properties of the compound, such as its molecular weight and structure , can influence its pharmacokinetic behavior. For instance, its relatively low molecular weight may facilitate absorption and distribution within the body.

Result of Action

The formation of schiff base compounds suggests that it may lead to alterations in microbial cell function or viability, potentially contributing to its antimicrobial properties.

properties

IUPAC Name

2,3-dichloro-5-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2FO/c8-6-2-5(10)1-4(3-11)7(6)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKBUXFKZAJQORK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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